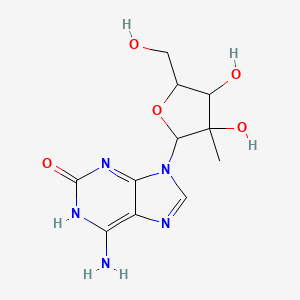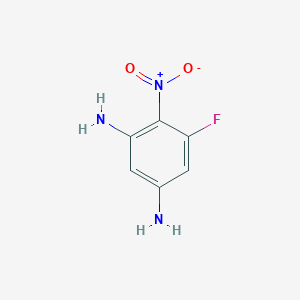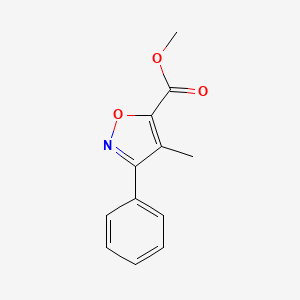
5-(m-Tolyl)oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(m-Tolyl)oxazole is an organic compound belonging to the oxazole family, characterized by a five-membered ring containing both nitrogen and oxygen atoms The “m-Tolyl” group refers to a methyl-substituted phenyl group attached to the oxazole ring at the meta position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(m-Tolyl)oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of m-tolualdehyde with an α-haloketone in the presence of a base, leading to the formation of the oxazole ring. The reaction conditions often include:
Base: Potassium carbonate or sodium hydride
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: Reflux conditions or room temperature, depending on the reactivity of the starting materials
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or copper may be used to facilitate the cyclization reaction, and advanced purification techniques like crystallization or chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
5-(m-Tolyl)oxazole can undergo various chemical reactions, including:
Oxidation: The methyl group on the m-tolyl moiety can be oxidized to form a carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions
Major Products
Oxidation: 5-(m-Carboxyphenyl)oxazole
Reduction: 5-(m-Tolyl)oxazoline
Substitution: 5-(m-Bromophenyl)oxazole or 5-(m-Nitrophenyl)oxazole
Wissenschaftliche Forschungsanwendungen
5-(m-Tolyl)oxazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a fluorescent probe due to its ability to emit light upon excitation.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which 5-(m-Tolyl)oxazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(p-Tolyl)oxazole: Similar structure but with the methyl group in the para position, affecting its reactivity and physical properties.
5-Phenyl-oxazole: Lacks the methyl group, leading to different electronic and steric effects.
5-(m-Methoxyphenyl)oxazole:
Uniqueness
5-(m-Tolyl)oxazole is unique due to the specific positioning of the methyl group, which can influence its reactivity and interaction with other molecules. This structural feature can be exploited to tailor the compound’s properties for specific applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C10H9NO |
|---|---|
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
5-(3-methylphenyl)-1,3-oxazole |
InChI |
InChI=1S/C10H9NO/c1-8-3-2-4-9(5-8)10-6-11-7-12-10/h2-7H,1H3 |
InChI-Schlüssel |
BNMWMGFYCGJTBR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=CN=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazin-2-ol](/img/structure/B12098361.png)



![(3-Methylbutan-2-yl)[(3-methylphenyl)methyl]amine](/img/structure/B12098394.png)





![8-Oxa-5-azaspiro[3.5]nonane oxalate](/img/structure/B12098438.png)
![2-Fluoro-6-[(propan-2-yl)amino]benzonitrile](/img/structure/B12098442.png)


